molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

Cat. No.: B1655820
CAS No.: 4261-04-5
M. Wt: 170.60 g/mol
InChI Key: KSKZHWJCWNLYGB-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Properties

CAS No.

4261-04-5

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI Key

KSKZHWJCWNLYGB-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Canonical SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is investigated for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    1H-Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.

    1H-Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.

    1H-Imidazo[1,5-a]pyridine: Known for its use in different therapeutic applications.

Uniqueness: 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

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